molecular formula C17H14N2O B8607497 6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl- CAS No. 108320-78-1

6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl-

Cat. No. B8607497
CAS RN: 108320-78-1
M. Wt: 262.30 g/mol
InChI Key: FCJUAVNKXJUAIX-UHFFFAOYSA-N
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Description

6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl- is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

108320-78-1

Product Name

6H-Pyrido(4,3-b)carbazole, 5-(hydroxymethyl)-11-methyl-

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methanol

InChI

InChI=1S/C17H14N2O/c1-10-13-8-18-7-6-11(13)14(9-20)17-16(10)12-4-2-3-5-15(12)19-17/h2-8,19-20H,9H2,1H3

InChI Key

FCJUAVNKXJUAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 170 mg (0.74 mmol) of metallic sodium in 150 mL of MeOH, 1.78 g (3.5 mmol) of the quaternary salt 22, 581 mg (3.5 mmol) of p-nitrosodimethylaniline, and 75 mL of dry CHCl3 was stirred for 5 hours at room temperature in an atmosphere of N2. The suspension was evaporated to dryness and the dried residue was dissolved in 100 mL of dry THF. To the resulting solution there was added 300 mg of LAH. After the mixture was stirred for 1 hour at room temperature, 600 mg of LAH was added. After 20 min the reaction was judged to be complete (TLC). The mixture was worked up in the usual way, and the solid that was collected was washed thoroughly with five portions of hot CH2Cl2 -MeOH (1:1). The aqueous filtrate was extracted with 3×200 mL portions of CH2Cl2. The combined organic layers were concentrated to dryness, and the residue was suspended in 30 mL of CH2Cl2 and 5 mL of MeOH. The suspension was flash chromatographed on silica gel, first with EtOAc as the eluant and then with EtOAc-MeOH (5:1). The purest fractions were combined, concentrated to a small volume, and cooled, whereupon the desired carbinol crystallized to give 518 mg (56% for the two steps) of 25, which melted at 257°-258° C. dec after one crystallization from EtOAc-MeOH (5:1): NMR (Me2SO-d6) δ11.46 (s, 1 H), 9.71 (s, 1 H), 8.43 (d, 1 H), 8.39 (d 1 H), 8.08 (d, 1 H), 7.62-7.48 (m, 2 H), 7.30-7.22 (m, 1 H), 5.25 (s, 3 H), 3:32 (s, 3 H).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
quaternary salt 22
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name

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